Hydrogen-Bond Donor Deletion and Lipophilicity Shift vs. Primary Sulfonamide Analog
The N,N-dimethylsulfonamide group on the target compound eliminates the hydrogen-bond donor (HBD) present in the primary sulfonamide analog 2,3-dichloroquinoxaline-6-sulfonamide (HBD count = 0 vs. 1) [1]. This structural difference translates to a predicted lipophilicity increase of approximately ΔXLogP3 +0.5 to +0.9 units compared to the analog's XLogP3 of 1.7, a shift that meaningfully affects passive membrane permeability and aqueous solubility behavior essential for both biological screening and synthetic workup [1].
| Evidence Dimension | Hydrogen-Bond Donor Count / Lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; predicted XLogP3 ≈ 2.2–2.6 (estimated based on N,N-dimethyl substitution) |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline-6-sulfonamide (CAS 2075-87-8): HBD = 1; computed XLogP3 = 1.7 |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 ≈ +0.5 to +0.9 units |
| Conditions | Computational descriptors from PubChem (comparator) and structural inference (target) |
Why This Matters
The absence of a hydrogen-bond donor and higher lipophilicity make this compound better suited for membrane-permeation assays and for synthetic applications requiring anhydrous or non-polar conditions.
- [1] 2,3-Dichloroquinoxaline-6-sulfonamide, PubChem CID 12686414, computed properties including XLogP3 and HBD. View Source
